molecular formula C18H18N2O4 B2981479 Angiogenesis inhibitor 7

Angiogenesis inhibitor 7

Cat. No.: B2981479
M. Wt: 326.3 g/mol
InChI Key: RLHBXNGNLUURTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (CAS 922029-50-3), also referred to as BT2, is a heterocyclic compound with a dibenzo[b,f][1,4]oxazepine core. Its molecular formula is C₁₈H₁₈N₂O₄, and it has a molecular weight of 326.35 g/mol . BT2 is synthesized via the reaction of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate, as described by Advanced Molecular Technologies .

Properties

IUPAC Name

ethyl N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-20-14-7-5-6-8-16(14)24-15-10-9-12(11-13(15)17(20)21)19-18(22)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHBXNGNLUURTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (10-ethyl-11-ox-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves multiple steps, starting with the formation of the core benzoxazepine structure. Key steps may include:

  • Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of Ethyl Group: Ethylation reactions are employed to introduce the ethyl group at the 10-position.

  • Oxidation and Carbamate Formation: The final steps involve oxidation to form the oxo group and subsequent reaction with ethyl carbamate.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can further modify the compound, potentially introducing additional functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can replace certain atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate may be used to study biological pathways and interactions. Its potential as a ligand for various receptors makes it valuable in pharmacological studies.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various conditions.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate exerts its effects involves binding to specific molecular targets. These targets can include receptors, enzymes, or other proteins within biological systems. The binding interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BT2 belongs to a class of dibenzo-fused heterocycles, which includes analogs with variations in the heteroatom (oxygen vs. sulfur), substituents, and functional groups. Below is a detailed comparison with key analogs:

Thiazepine vs. Oxazepine Derivatives

A critical structural distinction lies in the heteroatom within the seven-membered ring. BT2 contains an oxygen atom (oxazepine), whereas analogs like 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide () replace oxygen with sulfur (thiazepine). This substitution alters electronic properties and reactivity. For example:

  • Thiazepine derivatives often require oxidation steps (e.g., H₂O₂ in acetic acid) to form sulfoxide (5-oxide) or sulfone (5,5-dioxide) variants, impacting solubility and metabolic stability .

Substituent Modifications

2.2.1. Carbamate vs. Amide Derivatives

BT2 features a carbamate group (-OC(O)NEt₂), whereas analogs such as N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (8a, ) replace this with amide (-NC(O)R) or sulfonamide groups (). Key differences:

  • Carbamates (e.g., BT2) are generally more hydrolytically stable than esters but less so than amides, affecting bioavailability .
  • Amide derivatives (e.g., 8a–8g in ) show varied bioactivity depending on the substituent. For instance, fluorinated analogs (8c) exhibit enhanced binding affinity to target receptors due to electronegativity .
2.2.2. Aromatic Substituents
  • Comparatively, N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide (CAS 922081-90-1) introduces a trifluoromethylbenzamide group, increasing lipophilicity and metabolic resistance .

Data Tables: Structural and Functional Comparison

Table 1. Key Structural Features and Bioactivities

Compound Name Core Structure Substituent/R Group Molecular Weight (g/mol) Bioactivity/Application Reference
Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate Oxazepine Ethyl carbamate 326.35 Angiogenesis inhibition
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide Oxazepine Phenylacetamide 372.40 Not specified (structural analog)
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide Thiazepine (S atom) Carboxylic acid, sulfoxide 302.05 Dopamine receptor antagonism
N-(4-Cyanobenzyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (S atom) Cyanobenzyl carboxamide 430.12 Selective D2 receptor antagonism

Biological Activity

Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, with the CAS number 922029-50-3, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including case studies and data tables.

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight326.35 g/mol
CAS Number922029-50-3
Chemical StructureChemical Structure

Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate exhibits various biological activities, primarily through its interaction with specific molecular targets. It has been shown to possess anti-cancer , anti-inflammatory , and antimicrobial properties.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . It has demonstrated significant inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overactive in cancer cells.

Study Findings:
In a study published in the Journal of Medicinal Chemistry, N-(10-ethyl...) exhibited HDAC inhibitory activity with IC50 values indicating strong potency against HDAC1 and HDAC3:

Compound NameHDAC Inhibition (IC50 µM)
Ethyl carbamate5.3
Control12.0

This suggests that the compound may be effective in treating various cancers by reactivating silenced tumor suppressor genes.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

Study Findings:
In vitro studies reported a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens:

PathogenMIC (µg/mL)
E. coli32
S. aureus32

These results indicate that ethyl carbamate could be a candidate for developing new antimicrobial agents.

Case Study 1: In Vivo Tumor Targeting

A study investigated the in vivo tumor-targeting capabilities of ethyl carbamate derivatives using mouse models bearing tumors. The treated group showed significant reduction in tumor size compared to control groups, supporting its potential use in targeted cancer therapies.

Case Study 2: Antineoplastic Applications

Ethyl carbamate has been used as an antineoplastic agent for chronic leukemia and multiple myeloma treatment. Historical data suggest that it was administered in high doses during certain periods, leading to significant clinical observations regarding its efficacy and safety profile.

Q & A

Basic: What synthetic methods are reported for BT2, and how can its purity be validated?

Answer:
BT2 is synthesized via reaction of 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate under controlled conditions . Critical steps include maintaining anhydrous conditions and monitoring reaction completion via TLC or HPLC. Post-synthesis, purification typically involves column chromatography (e.g., silica gel) with ethyl acetate/hexane gradients. Purity validation employs ¹H/¹³C NMR (to confirm carbamate group integration and absence of BT3 residues) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺). For example, HRMS data in related dibenzoxazepine derivatives show <2 ppm deviation between calculated and observed masses .

Advanced: How does BT2’s structure-activity relationship (SAR) differ from its analog BT3 in modulating inflammatory pathways?

Answer:
BT2’s carbamate group (ethyl ester) is critical for inhibiting IL-1β-induced ICAM-1 expression in HMEC-1 cells, while BT3 (lacking this group) shows no activity . SAR studies suggest the carbamate moiety enhances steric interactions with AP-1 or JAK/STAT signaling intermediates, disrupting ICAM-1 transcriptional activation. Experimental validation involves:

  • Flow cytometry : Quantifying ICAM-1 surface expression after 24-hour BT2 treatment (IC₅₀ ~10 μM).
  • Dose-response assays : Confirming BT2’s potency via serial dilutions (1–100 μM) and comparing slope factors against BT3 .
    Advanced SAR exploration could include synthesizing carbamate variants (e.g., methyl or tert-butyl esters) to optimize binding kinetics.

Basic: What in vitro models are used to evaluate BT2’s anti-inflammatory efficacy?

Answer:
Primary models include:

  • HMEC-1 cells : Human microvascular endothelial cells treated with IL-1β (10 ng/mL) to induce ICAM-1/VCAM-1 expression. BT2 (10–50 μM) reduces adhesion molecule expression by >50% after 24 hours .
  • THP-1 monocyte adhesion assays : Co-culturing IL-1β-activated HMEC-1 with fluorescently labeled THP-1 cells; BT2 pre-treatment reduces adhesion by ~40% .
    Data normalization requires internal controls (e.g., vehicle-treated cells) and statistical analysis (ANOVA with post-hoc tests).

Advanced: Can enantioselective synthesis improve BT2’s biological activity?

Answer:
While BT2’s current synthesis yields a racemic mixture, asymmetric transfer hydrogenation (ATH) using Ru-Ts-DPEN catalysts in water achieves >90% enantiomeric excess (ee) for similar dibenzo[b,f][1,4]oxazepines . Key steps:

  • Substrate design : Introducing a reducible ketone at the 11-position.
  • Catalytic conditions : (R,R)-Ru-Ts-DPEN (5 mol%), HCOONa (1.5 equiv), H₂O/2-propanol, 40°C, 24 hours.
    Enantiopure BT2 could enhance target specificity, as seen in related compounds where (S)-enantiomers showed 3-fold higher IC₅₀ values in kinase assays .

Basic: How is BT2’s stability assessed under physiological conditions?

Answer:
Stability studies involve:

  • pH-dependent hydrolysis : Incubating BT2 in buffers (pH 2–9) at 37°C for 24 hours. LC-MS monitors degradation products (e.g., free carbamic acid).
  • Plasma stability : Adding BT2 (10 μM) to human plasma; sampling at 0, 1, 4, 8, 24 hours. >80% remaining after 8 hours indicates suitability for in vivo studies .
    Ethyl carbamate derivatives are prone to hydrolysis at pH >7, necessitating formulation in enteric-coated capsules for oral administration .

Advanced: What molecular mechanisms underlie BT2’s inhibition of angiogenesis and vascular permeability?

Answer:
BT2 suppresses VEGF-induced ERK phosphorylation (pERK) in endothelial cells, blocking downstream MMP-9 secretion and collagen degradation . Mechanistic validation includes:

  • Western blotting : Detecting pERK (Thr202/Tyr204) reduction after 1-hour BT2 treatment (20 μM).
  • Matrigel tube formation assays : HMEC-1 cells form 50% fewer tubules with BT2 (25 μM) vs. controls .
    Advanced studies could use CRISPR-Cas9 knockout models (e.g., AP-1-deficient cells) to confirm transcriptional regulation of angiogenic genes.

Basic: What analytical techniques are recommended for quantifying BT2 in biological matrices?

Answer:

  • LC-MS/MS : Using a C18 column (2.1 × 50 mm, 1.7 μm), mobile phase (0.1% formic acid in H₂O/acetonitrile), and MRM transitions for BT2 (e.g., m/z 367 → 212). Limit of quantification (LOQ) ≤10 ng/mL .
  • Sample preparation : Plasma protein precipitation with acetonitrile (1:3 v/v), centrifugation at 14,000 rpm, and supernatant dilution .

Advanced: How can computational modeling guide BT2’s optimization for CNS penetration?

Answer:
Molecular dynamics simulations predict blood-brain barrier (BBB) permeability using parameters like logP (2.5–3.5) and polar surface area (<90 Ų). BT2’s logP (~3.1) and carbamate ester (flexible hinge) suggest moderate BBB penetration. In silico docking (e.g., AutoDock Vina) identifies potential interactions with P-glycoprotein (P-gp), which may limit bioavailability. Mitigation strategies include introducing fluorine substituents to reduce P-gp binding .

Basic: What controls are essential when testing BT2’s specificity in kinase assays?

Answer:

  • Negative controls : BT3 (structurally analogous but inactive) and vehicle (DMSO ≤0.1%).
  • Positive controls : Known inhibitors (e.g., SP600125 for JNK pathways).
  • Off-target screening : Profiling against a kinase panel (e.g., 100+ kinases at 1 μM BT2) to assess selectivity .

Advanced: Can BT2’s metabolic fate be predicted using in vitro hepatocyte models?

Answer:
Primary human hepatocytes (incubated with 10 μM BT2 for 6 hours) reveal Phase I metabolites (e.g., hydroxylation at C-10) via CYP3A4/2C19, identified by UPLC-QTOF-MS. Carbamate ester hydrolysis is minimal (<5%), suggesting hepatic stability. Advanced metabolite identification employs stable isotope labeling (¹³C-BT2) and recombinant CYP isoforms to map metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.